

Chemical structure and properties of 5-Ethynyluridine.

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5-Ethynyluridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Chemical Structure, Properties, and Applications of 5-Ethynyluridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Ethynyluridine (5-EU) is a powerful molecular tool used in life sciences research for the study of newly synthesized RNA. As a nucleoside analog of uridine, it is readily incorporated into nascent RNA transcripts by cellular RNA polymerases.[1][2] The key feature of 5-EU is the presence of a terminal alkyne group, which allows for its detection and isolation through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3][4][5] This enables researchers to visualize, quantify, and analyze RNA synthesis with high sensitivity and spatiotemporal resolution, making it an invaluable reagent for investigating transcriptional dynamics in various biological contexts. [6][7]

Chemical Structure and Properties

5-Ethynyluridine is a synthetic analog of the natural ribonucleoside, uridine. The defining structural modification is the substitution of the hydrogen atom at the C5 position of the pyrimidine ring with an ethynyl group (-C=CH). This modification is small enough to be



tolerated by cellular enzymes, allowing 5-EU to be processed through the nucleoside salvage pathway and incorporated into RNA.[4]

Chemical Identity

Identifier	Value
IUPAC Name	1-((2R,3R,4S,5R)-3,4-Dihydroxy-5- (hydroxymethyl)tetrahydrofuran-2-yl)-5- ethynylpyrimidine-2,4(1H,3H)-dione[1][8]
Synonyms	5-EU[9]
CAS Number	69075-42-9[2][6][9]
Molecular Formula	C11H12N2O6[2][8][9]
Molecular Weight	268.22 g/mol [2][9]

Physicochemical Properties

Property	Value
Appearance	White to off-white solid/crystalline powder[2][6]
Purity	≥95-99% (HPLC)[1][2][6]
XLogP3	-1.7[8]
Spectroscopic Data	λ max: 286 nm, ε: 12.0 L mmol ⁻¹ cm ⁻¹ (in Tris-HCl pH 7.5)[2]
Storage	Store at -20°C, dry and under inert gas[2][3]

Solubility



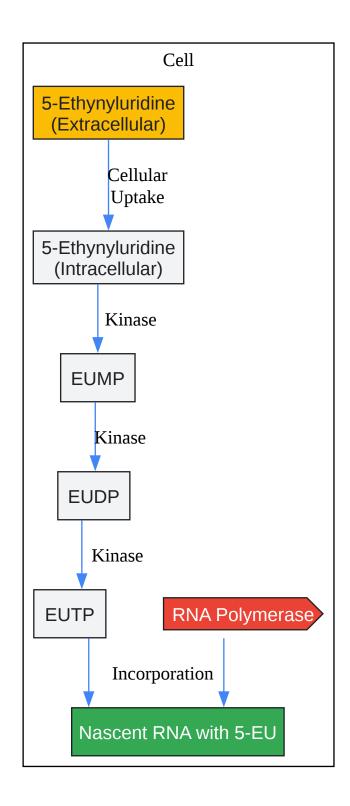
Solvent	Solubility Information
Water	Soluble up to 100 mM. Heating to 70°C for 1 minute can achieve up to 200 mM in PBS or water.[2]
DMSO	Soluble up to 54 mg/mL (~201 mM).[9] Less soluble than in aqueous solutions.[2] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[9]
DMF	Soluble[6]

Mechanism of Action and Detection

The utility of 5-EU lies in its two-step mechanism: metabolic labeling followed by bioorthogonal detection.

- Metabolic Incorporation: As a cell-permeable compound, 5-EU is transported into the cell where it enters the ribonucleoside salvage pathway.[4] Cellular kinases phosphorylate 5-EU to its triphosphate form, 5-ethynyluridine triphosphate (EUTP). RNA polymerases then recognize EUTP and incorporate it into elongating RNA chains in place of the natural uridine triphosphate (UTP).[4] While primarily incorporated into RNA, some studies suggest that in certain non-mammalian organisms or under specific conditions, 5-EU can be converted by ribonucleotide reductase and subsequently incorporated into DNA, a factor to consider in experimental design.[10][11]
- Click Chemistry Detection: The ethynyl group on the incorporated 5-EU serves as a chemical handle. It reacts specifically with an azide-containing molecule (e.g., a fluorescent dye or biotin) in the presence of a copper(I) catalyst.[3][12] This "click" reaction forms a stable triazole ring, covalently linking the detection molecule to the newly synthesized RNA.[13] This method is highly efficient and avoids the harsh denaturation steps required for antibody-based detection of other analogs like BrU.[12]





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Caption: Metabolic pathway of 5-Ethynyluridine incorporation into nascent RNA.

Experimental Protocols



The following are generalized protocols for the use of 5-EU in cell culture. Optimal conditions, particularly concentration and incubation time, should be empirically determined for each cell type and experimental goal.

Protocol 1: Labeling Nascent RNA in Cultured Cells

This protocol outlines the basic steps for incorporating 5-EU into the RNA of adherent cells.

Materials:

- 5-Ethynyluridine (5-EU)
- Anhydrous DMSO or sterile water/PBS for stock solution
- Complete cell culture medium, pre-warmed to 37°C
- Cultured cells on coverslips or appropriate culture plates

Procedure:

- Prepare 5-EU Stock Solution: Prepare a 100 mM to 1 M stock solution of 5-EU in anhydrous DMSO or an appropriate aqueous buffer.[13] Store unused stock solution at -20°C for up to one year.[13]
- Cell Culture: Culture cells to the desired confluency under standard conditions.
- Labeling:
 - Thaw the 5-EU stock solution and dilute it to the desired final concentration (typically 0.1 mM to 1 mM) in pre-warmed complete culture medium. For most cell lines, an incubation time of 30-60 minutes is sufficient for detectable incorporation.[14]
 - Remove the existing medium from the cells and replace it with the 5-EU-containing medium.
 - Incubate the cells for the desired pulse duration (e.g., 30 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂).[13]



· Cell Fixation:

- After incubation, remove the labeling medium and wash the cells once with PBS.
- Fix the cells using a suitable fixative, such as 4% formaldehyde in PBS, for 15-20 minutes at room temperature.[15]
- Wash the fixed cells two to three times with PBS.

• Permeabilization:

- Permeabilize the cells with a solution like 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the click chemistry reagents to enter the cell.[15]
- Wash the cells two to three times with PBS. The cells are now ready for the click chemistry detection reaction.

Protocol 2: Click Chemistry Detection of Labeled RNA

This protocol describes the detection of 5-EU-labeled RNA using a fluorescent azide.

Materials:

- Fixed and permeabilized cells containing 5-EU-labeled RNA
- Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate, freshly prepared)
- PBS

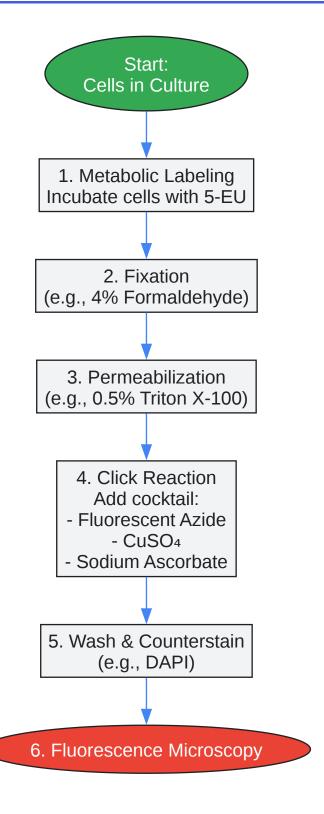
Procedure:

- Prepare Click Reaction Cocktail: Prepare the cocktail fresh just before use. For a 500 μ L reaction, combine the following in order:
 - 430 μL PBS



- 20 μL of 100 mM CuSO₄ solution (final concentration 4 mM)[15]
- \circ 5 µL of 10 mM Fluorescent Azide solution (final concentration 100 µM)
- 50 μL of 400 mM Sodium Ascorbate solution (final concentration 40 mM, add last to initiate the reaction)[15]
- Note: The concentrations are starting points and can be optimized. Commercial kits with optimized buffers are widely available.
- Detection Reaction:
 - Remove the wash buffer from the fixed and permeabilized cells.
 - Add the click reaction cocktail to the cells, ensuring they are completely covered.
 - Incubate for 30 minutes at room temperature, protected from light.
- Washing and Counterstaining:
 - Remove the reaction cocktail and wash the cells three times with PBS.
 - If desired, counterstain the nuclei with a DNA stain like DAPI.
 - Wash again with PBS.
- Imaging:
 - Mount the coverslips onto microscope slides with an appropriate mounting medium.
 - Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and counterstain.





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Caption: Experimental workflow for labeling and visualizing nascent RNA using 5-EU.

Applications in Research



5-EU has become a cornerstone for studying various aspects of RNA biology.

- Visualizing Global RNA Synthesis: It allows for the direct visualization of transcriptional
 activity within cells and tissues, revealing cell-to-cell heterogeneity.[6][16] For instance, it has
 been used to show that highly active neurons like Purkinje cells exhibit high levels of
 transcription.[16][17]
- Pulse-Chase Experiments for RNA Stability: By labeling RNA with a pulse of 5-EU and then chasing with normal uridine, researchers can track the decay of the labeled RNA population over time, enabling the calculation of RNA half-lives on a transcriptome-wide scale.[18][19]
- Nascent Transcriptome Sequencing (e.g., EU-RNA-seq): Labeled RNA can be tagged with biotin via click chemistry, allowing for its specific capture and enrichment. Subsequent highthroughput sequencing provides a snapshot of the actively transcribed genome at a specific moment.[14]
- Spatial Transcriptomics: The ability to visualize RNA synthesis in situ makes 5-EU a valuable tool for studying the spatial organization of transcription within the nucleus and in intact tissues.[15]
- Therapeutic Development: Modified nucleosides are a major class of therapeutic agents.[20]
 Recent studies have characterized 5-EU as a potential candidate for mRNA-based therapies and vaccines, as it confers stability and low immunogenicity, similar to pseudouridine.[21]

Considerations and Potential Artifacts

While 5-EU is a powerful tool, researchers must be aware of its potential effects on cellular physiology.

- Cytotoxicity and Perturbations: At high concentrations or with long incubation times, 5-EU can be cytotoxic, inhibit cell proliferation, and alter gene expression and RNA splicing.[20]
 [22] Some studies have noted that 5-ethynyl-2'-deoxyuridine (EdU), a related compound for DNA labeling, is more cytotoxic than 5-EU's deoxy-counterpart, EdC.[23]
- Neurotoxicity: In vivo studies have shown that direct injection of 5-EU into the cerebellum can induce neurodegeneration in highly transcriptionally active neurons over time.[16]



- Non-Physiological Properties: The incorporation of a modified uridine can lead to the formation of abnormal RNA transcripts and cytoplasmic inclusions, potentially altering RNA metabolism and function.[16][20]
- DNA Incorporation: Although 5-EU is considered an RNA-specific label in mammalian cells because its diphosphate form (EUDP) is a poor substrate for ribonucleotide reductase,[4] this specificity may not hold true in all organisms. Studies in the sea anemone Nematostella vectensis have shown significant incorporation of 5-EU into DNA.[10][11] Researchers working with non-mammalian systems should validate the specificity of labeling.

Conclusion

5-Ethynyluridine is a versatile and highly effective tool for the metabolic labeling of nascent RNA. Its compatibility with click chemistry provides a sensitive, specific, and straightforward method for the detection, visualization, and isolation of newly synthesized transcripts. This has enabled significant advances in our understanding of the dynamics of gene expression. However, as with any metabolic label, it is crucial for researchers to be mindful of its potential to perturb the biological system under study and to perform appropriate control experiments to ensure the validity of their conclusions.

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